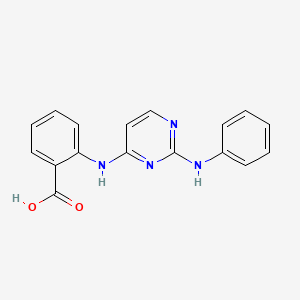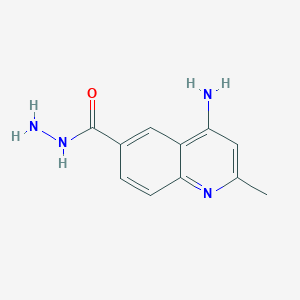![molecular formula C19H19N5OS2 B15110984 2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyc lopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B15110984.png)
2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyc lopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiophene ring fused with a pyrimidine ring, along with various functional groups such as phenylamino, thioxomethyl, and hydrazino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of Functional Groups: The phenylamino, thioxomethyl, and hydrazino groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact mechanism of action depends on the specific biological target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C19H19N5OS2 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
1-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C19H19N5OS2/c1-2-11-24-17(25)15-13-9-6-10-14(13)27-16(15)21-18(24)22-23-19(26)20-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,21,22)(H2,20,23,26) |
Clé InChI |
OTSMQHNFIDONID-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=O)C2=C(N=C1NNC(=S)NC3=CC=CC=C3)SC4=C2CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15110917.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110923.png)
![5-chloro-N-(3-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B15110932.png)
![Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tri azol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15110938.png)
![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylbenzene-1,4-diamine](/img/structure/B15110941.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B15110943.png)

![2-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15110955.png)
![7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15110964.png)

![9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B15110978.png)

